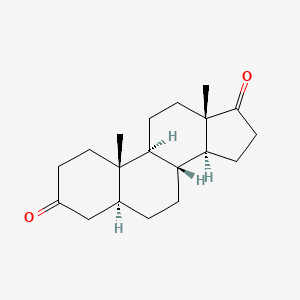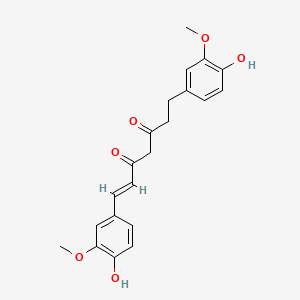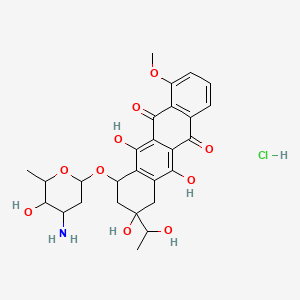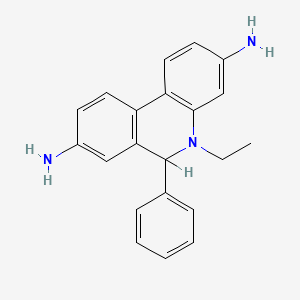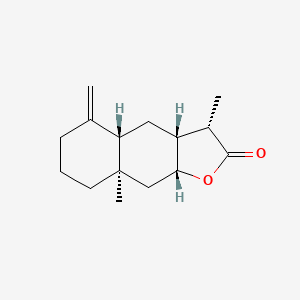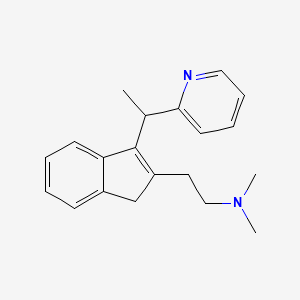
地美替丁
描述
地美替丁,也称为芬斯替尔,是一种第一代选择性组胺 H1 受体拮抗剂。它通常用作抗组胺药和抗胆碱药。 地美替丁在第一代 H1 受体拮抗剂中独一无二,因为它最小限度地通过血脑屏障,从而减少了与这类药物相关的镇静作用 .
科学研究应用
地美替丁在科学研究中具有广泛的应用范围:
化学: 它被用作抗组胺药及其与组胺受体相互作用的研究中的模型化合物。
生物学: 地美替丁用于研究组胺对包括免疫系统在内的各种生物系统的影响。
作用机制
地美替丁通过选择性地与组胺 H1 受体结合来发挥作用,阻断内源性组胺的作用。 这导致暂时缓解与过敏反应相关的症状,例如瘙痒、肿胀和发红 . 地美替丁也具有抗胆碱能作用,这有助于它在治疗过敏性疾病中的有效性 .
生化分析
Biochemical Properties
Dimetindene is a selective histamine H1 antagonist and binds to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine . The (S)- (+)-dimethindene is a potent M2-selective muscarinic receptor antagonist (with lower affinity for M1, M3, and M4 muscarinic receptors). The ®- (-)-enantiomer is the eutomer (responsible for bioactivity) for histamine H1 receptor binding .
Cellular Effects
Dimetindene exerts its effects on various types of cells by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine . This can lead to temporary relief of symptoms brought on by histamine, such as allergies and pruritus .
Molecular Mechanism
The molecular mechanism of Dimetindene involves its selective antagonism of the histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .
Dosage Effects in Animal Models
In animal models, the ED50 for protection against a standard lethal dose of histamine 3 h after S-(-)-dimethindene maleate application was 0.056 mg/kg b.w. p.o, and against fatal anaphylactic shock 0.273 mg/kg b.w. p.o. Values of 14.32 mg/kg b.w. p.o, and >31.6 mg/kg b.w. p.o, were determined for the R-(+)-enantiomer .
Subcellular Localization
It is known that Dimetindene is an atypical first-generation H1 antagonist as it only minimally passes across the blood–brain barrier .
准备方法
化学反应分析
地美替丁会发生各种化学反应,包括:
氧化: 地美替丁在特定条件下可以被氧化,形成降解产物。
还原: 由于结构稳定,地美替丁的还原反应并不常见。
相似化合物的比较
地美替丁通常与其他第一代 H1 受体拮抗剂(如苯海拉明和氯苯那敏)进行比较。 与这些化合物不同,地美替丁最小限度地通过血脑屏障,从而导致镇静作用更少 . 类似的化合物包括:
苯海拉明: 一种具有显着镇静作用的第一代 H1 受体拮抗剂。
氯苯那敏: 另一种具有中等镇静作用的第一代 H1 受体拮抗剂。
克利马斯汀: 一种用于治疗过敏反应的第一代 H1 受体拮抗剂.
地美替丁独特的能力,即在镇静作用最小的同时提供有效的抗组胺作用,使其成为治疗过敏性疾病的宝贵化合物。
属性
IUPAC Name |
N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMQESMQSYOVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3614-69-5 (maleate) | |
| Record name | Dimetindene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022942 | |
| Record name | Dimethindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dimethindene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dimethindene is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |
| Record name | Dimetindene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5636-83-9 | |
| Record name | (±)-Dimethindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5636-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimetindene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimetindene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimethindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimetindene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHINDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661FH77Z3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dimethindene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dimetindene?
A1: Dimetindene acts primarily as a histamine H1-receptor antagonist. [, , , , , , , ] This means it binds to these receptors and blocks histamine from binding, thus preventing the cascade of events that lead to allergic symptoms.
Q2: How does Dimetindene's antagonism of histamine H1-receptors translate to its therapeutic effects?
A2: By blocking histamine H1-receptors, Dimetindene effectively reduces symptoms like: - Nasal congestion, rhinorrhea (runny nose), sneezing, and itching associated with allergic rhinitis [, , , , , ]- Itching and inflammation associated with urticaria (hives) and various dermatoses. [, , , , ]- Itching associated with atopic dermatitis. [, , ]
Q3: Beyond H1-receptor antagonism, are there other mechanisms by which Dimetindene exerts its effects?
A3: Yes, research suggests Dimetindene might also possess local anesthetic properties. [] A study using laser algesimetry showed that Dimetindene significantly reduced pain perception in human volunteers, an effect attributed to its potential influence on peripheral nerve fibers.
Q4: Does Dimetindene affect endogenous cortisol production?
A4: A study investigated whether Dimetindene, when co-administered with betamethasone, interfered with betamethasone's known suppressive effect on cortisol. Results showed that Dimetindene did not influence betamethasone’s cortisol-suppressing activity. []
Q5: What is the molecular formula and weight of Dimetindene?
A5: While the provided abstracts do not explicitly state the molecular formula and weight of Dimetindene, they consistently refer to "Dimetindene maleate." It's essential to differentiate between the free base (Dimetindene) and its salt form (Dimetindene maleate) as they have different properties. Resources like PubChem or DrugBank can provide the specific molecular formula and weight for both forms.
Q6: What is the pharmacokinetic profile of Dimetindene?
A7: A study in healthy volunteers revealed that Dimetindene, after intravenous or oral administration, is well absorbed and exhibits a relatively short half-life. [] Specific pharmacokinetic parameters like AUC, clearance, and volume of distribution were calculated.
Q7: How is Dimetindene metabolized?
A8: Research has shown that Dimetindene undergoes hepatic metabolism, primarily via hydroxylation on its indene moiety. [] This biotransformation was observed both in vitro, using liver microsomes, and in vivo, in humans. The primary metabolite was identified and differentiated from a chemically synthesized isomer, highlighting the importance of metabolic studies in drug development.
Q8: Are there enantioselective differences in the pharmacokinetics of Dimetindene?
A9: Yes, a study showed enantioselective differences in the pharmacokinetics of the two enantiomers of Dimetindene. [] Specifically, the S(+) enantiomer exhibited lower metabolism both in vitro and in vivo compared to its counterpart. This finding emphasizes the importance of considering enantioselectivity in drug development, as different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles.
Q9: What models have been used to assess the efficacy of Dimetindene?
A10: Dimetindene's efficacy has been evaluated in various models, including:- Experimentally Induced Pruritus: Studies in human volunteers have shown that topical Dimetindene effectively increases the itch threshold to histamine, indicating its antipruritic effect. []- Weal and Flare Reactions: Dimetindene, applied topically, demonstrated a significant reduction in histamine-induced weal size, indicating its anti-inflammatory properties. []- Allergen Provocation Models: Controlled studies using the Vienna Challenge Chamber, which simulates exposure to specific allergens like grass pollen, have consistently shown that Dimetindene effectively reduces both nasal and ocular symptoms in individuals with allergic rhinitis. [, ]- Animal Models of Cholestasis: In rats with experimentally induced cholestasis, Dimetindene did not worsen liver or kidney function, suggesting its safety in patients with impaired liver function. []
Q10: What formulations of Dimetindene are available?
A12: The provided research mentions several Dimetindene formulations, including:- Oral solution []- Nasal spray [, , ]- Gel [, ]- Sustained-release pellets []
Q11: What is known about the stability of Dimetindene formulations?
A13: While specific stability data is not provided in the abstracts, one study aimed to develop a validated HPLC method for determining Dimetindene maleate content in pharmaceutical preparations. [] Such methods are crucial for stability testing of drug products to ensure they maintain their quality and efficacy over time.
Q12: Has Dimetindene been investigated for potential use in other areas, such as cancer treatment?
A14: While Dimetindene is primarily known for its antihistamine properties, one study explored its in vitro effects on canine neoplastic mast cells. [] The researchers found that Dimetindene, along with other H1-receptor antagonists, demonstrated some growth-inhibitory effects on these cells, suggesting a potential area for further investigation.
Q13: Are there analytical methods available for the detection and quantification of Dimetindene?
A15: Several analytical methods have been employed for Dimetindene analysis, including:- HPLC (High-Performance Liquid Chromatography): This technique has been used extensively for the separation and quantification of Dimetindene in various matrices, including pharmaceutical formulations and biological samples. [, , ]- GC-MS (Gas Chromatography-Mass Spectrometry): This method has been employed for the identification and structural elucidation of Dimetindene and its metabolites. []- Enzyme-Linked Immunosorbent Assay (ELISA): This technique has been utilized for the quantification of Dimetindene in serum samples. []- Spectrophotometry: This method has been used for the quantification of Dimetindene in pharmaceutical preparations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)


